3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one
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Overview
Description
3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with methoxy groups at positions 6 and 7, and an isonicotinoyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Isonicotinoyl Group: The isonicotinoyl group can be introduced through an acylation reaction using isonicotinoyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
6,7-Dimethoxyquinoline: Lacks the isonicotinoyl group but has similar methoxy substitutions.
Isonicotinoylquinoline: Similar structure but may lack methoxy groups.
Uniqueness
3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one is unique due to the combination of methoxy and isonicotinoyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(pyridine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-7-11-13(8-15(14)23-2)19-9-12(17(11)21)16(20)10-3-5-18-6-4-10/h3-9H,1-2H3,(H,19,21) |
InChI Key |
SYZMCULFOJQPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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